

2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1305685

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable research tool and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with biological pathways modulated by this essential nutrient, particularly nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. The presence of a trifluoromethyl group is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives attractive for drug discovery programs.^{[2][3][4][5][6]}

This technical guide provides a comprehensive overview of the known properties of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, detailed synthetic procedures, and representative experimental protocols for its biological characterization. While specific quantitative biological data for this compound is not extensively available in public literature, this guide offers the necessary methodological framework for researchers to investigate its potential pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-6-(trifluoromethyl)nicotinic acid** is presented below. This data is essential for its handling, formulation, and use in experimental settings.

Property	Value	Reference
CAS Number	261635-93-2	[7]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[7]
Molecular Weight	205.13 g/mol	[7]
Appearance	White to off-white crystalline powder	
Melting Point	143-153 °C	
Solubility	Slightly soluble in water (approx. 4.7 g/L at 25°C)	[2]
pKa	Predicted: 2.51 ± 0.25	

Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

The following is a representative synthetic protocol for the preparation of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, adapted from patent literature. This multi-step synthesis involves the formation of a key precursor, **2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester**, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid ethyl ester

This procedure is adapted from a patented method for the synthesis of the ethyl ester precursor.

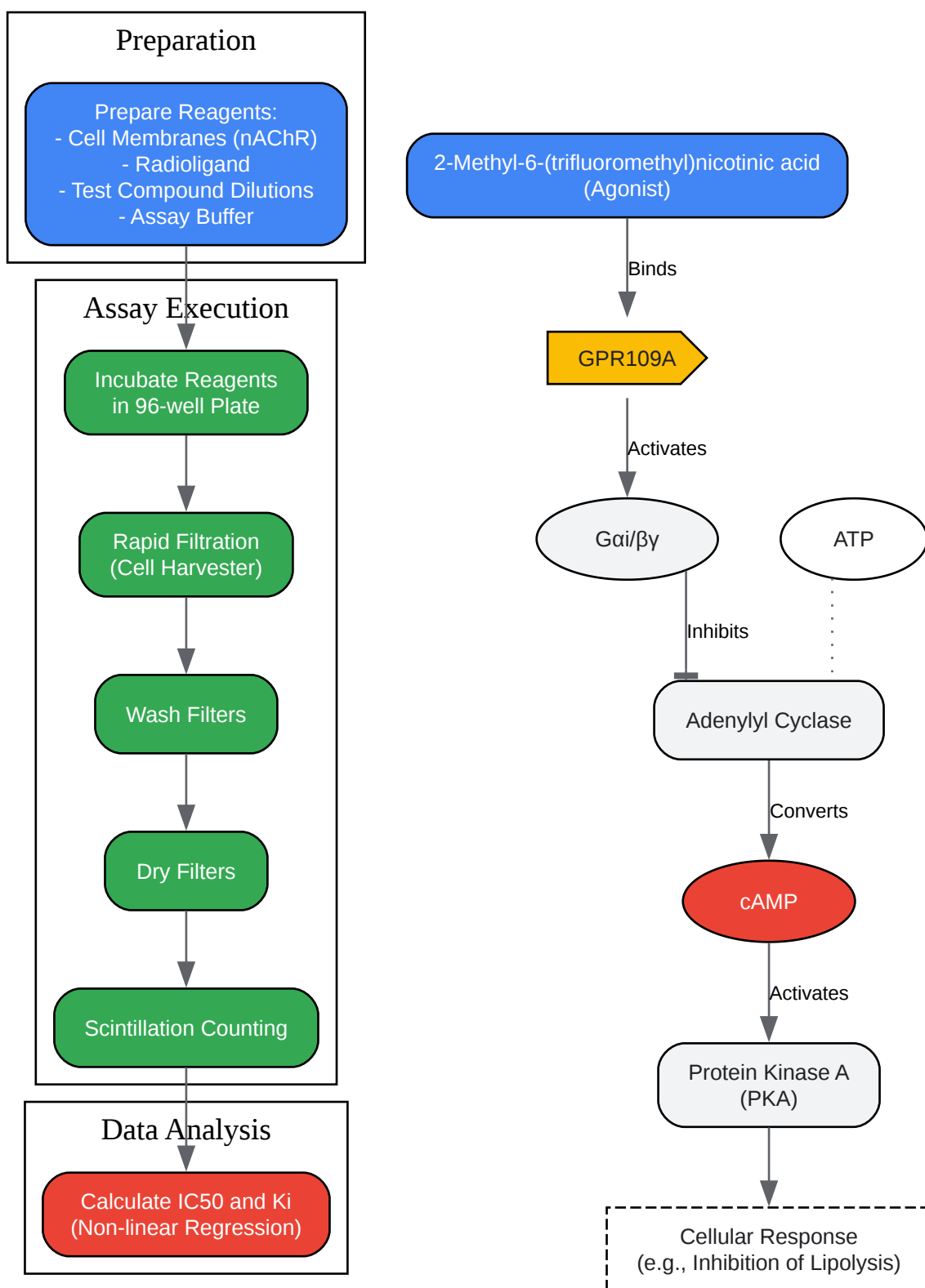
- **Reaction Setup:** To a solution of ethyl (Z)-3-aminobut-2-enoate (1 equivalent) in a suitable solvent such as ethanol, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.1 equivalents).

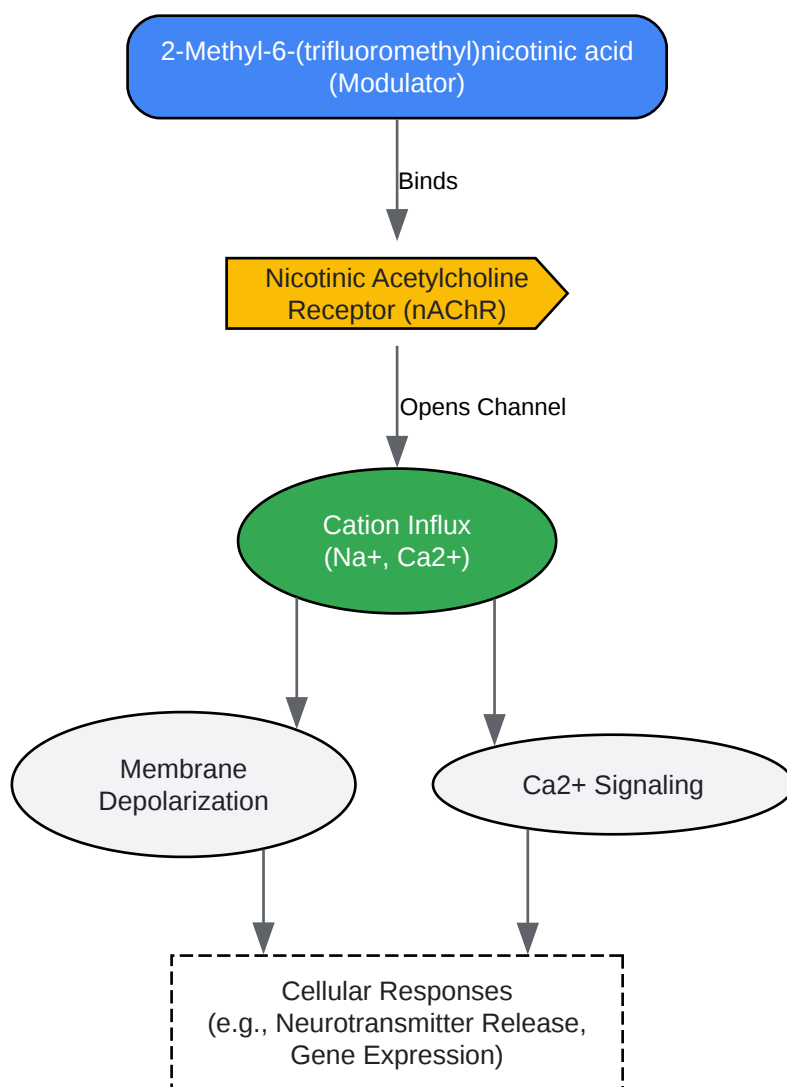
- **Cyclization:** The reaction mixture is heated at reflux for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-methyl-6-(trifluoromethyl)nicotinic acid** ethyl ester.

Experimental Protocol: Hydrolysis to 2-Methyl-6-(trifluoromethyl)nicotinic acid

- **Hydrolysis:** The purified **2-methyl-6-(trifluoromethyl)nicotinic acid** ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, an excess of a base, such as sodium hydroxide (2-3 equivalents), is added.
- **Reaction Monitoring:** The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the hydrolysis is complete, as monitored by TLC.
- **Acidification:** The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 2-3 with a strong acid, such as 1M hydrochloric acid. This will precipitate the carboxylic acid.
- **Isolation:** The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield **2-Methyl-6-(trifluoromethyl)nicotinic acid**.







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